Fmoc-L-Tyr(propargyl)-OH
Overview
Description
Fmoc-L-Tyr(propargyl)-OH is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a propargyl group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions, allowing for selective deprotection and further functionalization.
Mechanism of Action
Target of Action
Fmoc-L-Tyr(propargyl)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino acid sequences that it helps to construct. These sequences can then interact with various biological targets depending on their composition .
Mode of Action
This compound interacts with its targets through the process of peptide synthesis. It is incorporated into peptide chains using Fmoc/tBu solid-phase synthesis, a method commonly used in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific peptide sequences that it helps to form. These peptides can then interact with various biochemical pathways, influencing their activity . The exact pathways affected would depend on the specific peptide sequence synthesized.
Pharmacokinetics
As a building block in peptide synthesis, its bioavailability would be largely determined by the properties of the final peptide product .
Result of Action
The molecular and cellular effects of this compound’s action are again dependent on the specific peptide sequences it helps to form. These peptides can have a wide range of effects, from influencing cell signaling pathways to serving as potential drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which peptide synthesis occurs can impact the efficiency of incorporation of this compound into the peptide chain . Additionally, factors such as pH and temperature can influence the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Tyr(propargyl)-OH typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the propargyl group: The hydroxyl group of the tyrosine residue is then modified with a propargyl group. This can be done using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of this compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Tyr(propargyl)-OH undergoes various chemical reactions, including:
Substitution reactions: The propargyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinones or reduction to form catechols.
Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Fmoc deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Propargyl substitution: Propargyl bromide and potassium carbonate in DMF.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Fmoc deprotection: L-Tyr(propargyl)-OH.
Propargyl substitution: Various propargylated derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Reduction: Catechol derivatives
Scientific Research Applications
Chemistry
Fmoc-L-Tyr(propargyl)-OH is widely used in peptide synthesis as a building block for the construction of complex peptides and proteins. Its propargyl group allows for further functionalization through click chemistry reactions.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The propargyl group can be used to introduce bioorthogonal handles for labeling and detection.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs and therapeutic agents. Its ability to be selectively modified makes it valuable for designing targeted drug delivery systems.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents. Its use in SPPS allows for the efficient production of high-purity peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Tyr(tBu)-OH: Similar to Fmoc-L-Tyr(propargyl)-OH but with a tert-butyl group instead of a propargyl group.
Fmoc-L-Tyr(Bzl)-OH: Contains a benzyl group instead of a propargyl group.
Fmoc-L-Tyr(OMe)-OH: Contains a methoxy group instead of a propargyl group.
Uniqueness
This compound is unique due to the presence of the propargyl group, which allows for click chemistry reactions. This provides a versatile handle for further functionalization, making it valuable in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXQVDBEMQQDOE-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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